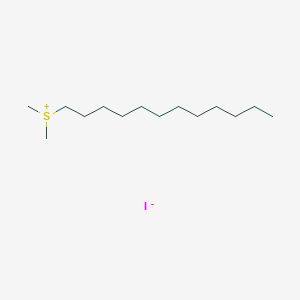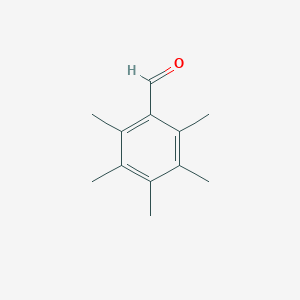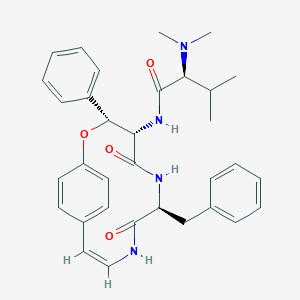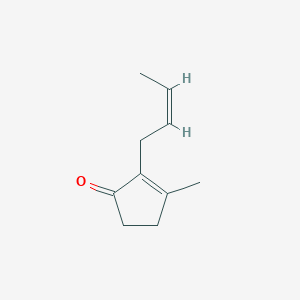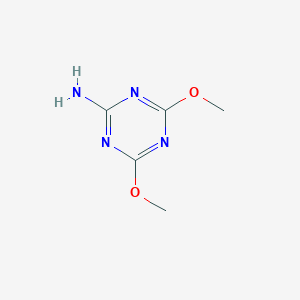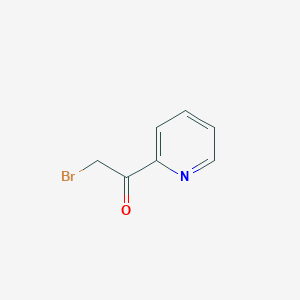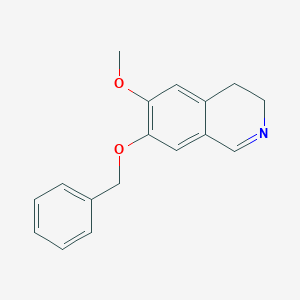![molecular formula C19H28N2O2 B097478 Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate CAS No. 15769-97-8](/img/structure/B97478.png)
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate, commonly known as EEP, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrole carboxylic acid derivatives and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of EEP is not fully understood, but it is believed to act on multiple targets in the body. EEP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response and pain sensation.
Efectos Bioquímicos Y Fisiológicos
EEP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. EEP has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EEP in lab experiments is its low toxicity and high solubility. This makes it an ideal compound for use in cell culture experiments. However, one limitation of using EEP is its limited availability and high cost.
Direcciones Futuras
There are many potential future directions for research on EEP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of EEP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of EEP involves several steps, including the reaction of ethyl acetoacetate with 2,4-pentanedione, followed by the reaction of the resulting product with pyrrole-2-carboxaldehyde. The final step involves the reaction of the intermediate product with ethyl chloroformate to yield EEP.
Aplicaciones Científicas De Investigación
EEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. EEP has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
15769-97-8 |
|---|---|
Nombre del producto |
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate |
Fórmula molecular |
C19H28N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-7-14-11(4)16(20-13(14)6)10-17-15(8-2)12(5)18(21-17)19(22)23-9-3/h20-21H,7-10H2,1-6H3 |
Clave InChI |
COOZOQQTLZAWKQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C |
SMILES canónico |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C |
Sinónimos |
4-Ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)
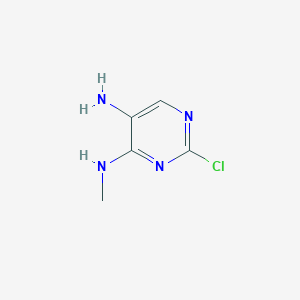
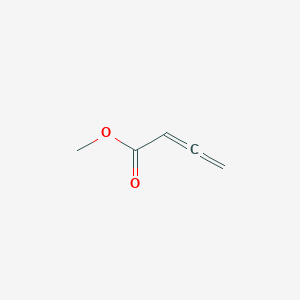
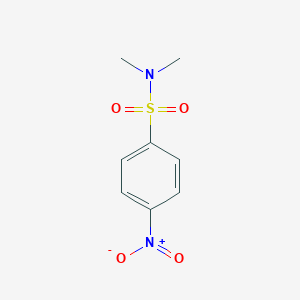
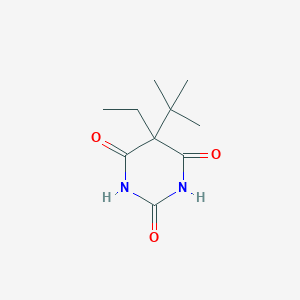
![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)
